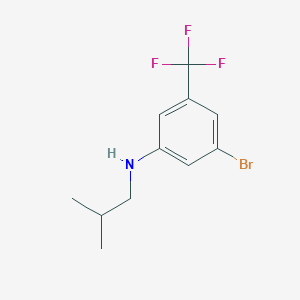
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline
Overview
Description
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic groups. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a 2-methylpropyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline typically involves the bromination of aniline derivatives followed by the introduction of the trifluoromethyl and 2-methylpropyl groups. One common method involves the bromination of 5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The resulting bromo derivative is then reacted with 2-methylpropylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxyl or alkoxy derivatives, while oxidation reactions can produce nitroso or nitro compounds.
Scientific Research Applications
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-methylpropyl)aniline: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
5-(trifluoromethyl)aniline: Lacks the bromine and 2-methylpropyl groups, resulting in different chemical and biological properties.
3-bromoaniline: Lacks both the trifluoromethyl and 2-methylpropyl groups, making it less complex and potentially less versatile.
Uniqueness
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and trifluoromethyl groups can enhance its stability and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-7(2)6-16-10-4-8(11(13,14)15)3-9(12)5-10/h3-5,7,16H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNMJFPLKBXMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


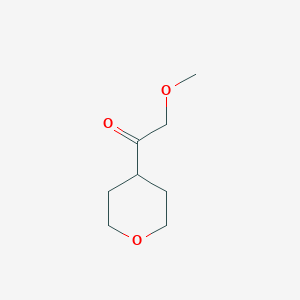
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
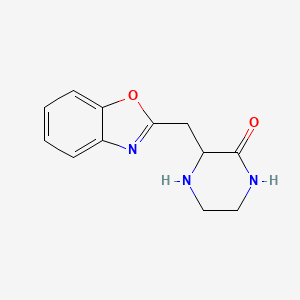
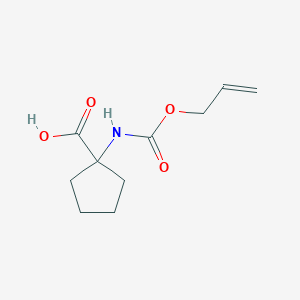


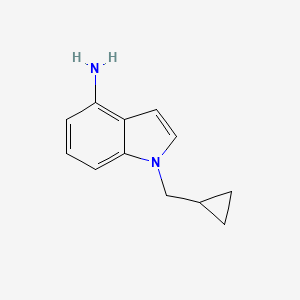

![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
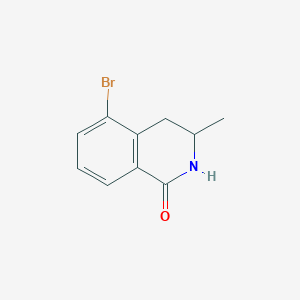
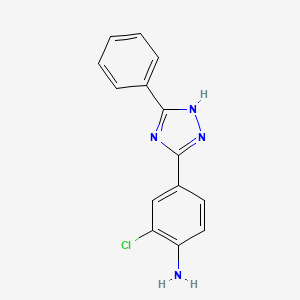
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1374179.png)
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
